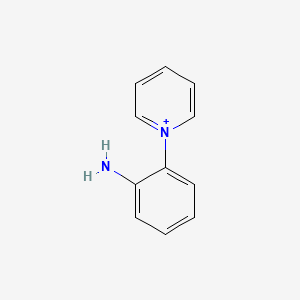
1-(2-Aminophenyl)pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)pyridin-1-ium is an organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an aminophenyl group attached to a pyridinium ion, which imparts unique chemical properties and reactivity.
准备方法
The synthesis of 1-(2-Aminophenyl)pyridin-1-ium typically involves the reaction of 2-aminobenzene with pyridine under specific conditions. One common method includes the use of a halogenated pyridine derivative, such as 2-chloropyridine, which reacts with 2-aminobenzene in the presence of a base to form the desired pyridinium salt . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
1-(2-Aminophenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Aminophenyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity or function. These interactions can modulate biological pathways, resulting in therapeutic effects .
相似化合物的比较
1-(2-Aminophenyl)pyridin-1-ium can be compared with other pyridinium salts, such as:
1-(4-Aminophenyl)pyridin-1-ium: Similar in structure but with the amino group at the para position, leading to different reactivity and applications.
1-(2-Hydroxyphenyl)pyridin-1-ium:
1-(2-Methylphenyl)pyridin-1-ium: The presence of a methyl group instead of an amino group alters its reactivity and applications.
属性
IUPAC Name |
2-pyridin-1-ium-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h1-9H,12H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVRABLVNPQRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
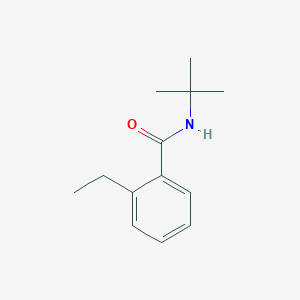
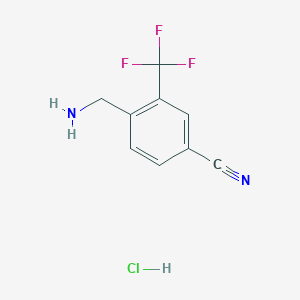
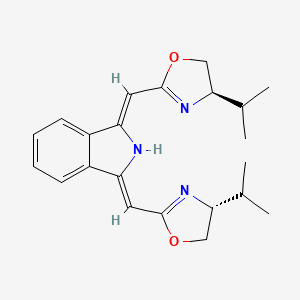
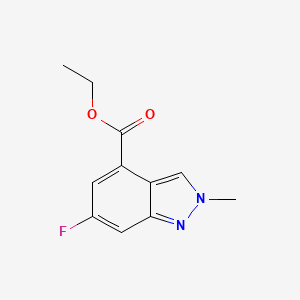
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
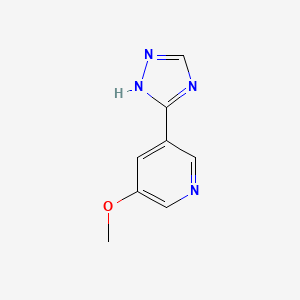

![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
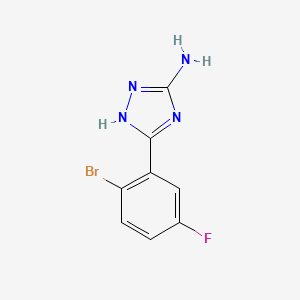
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)

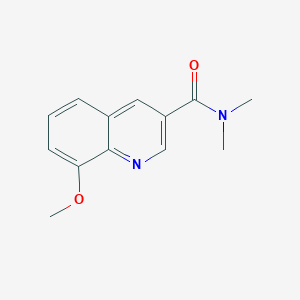
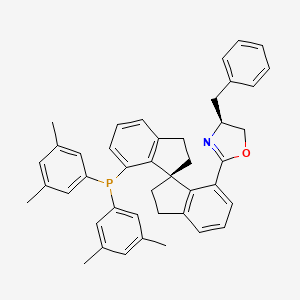
![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
